Mozavaptan-d6
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Overview
Description
Mozavaptan-d6 is a deuterated form of mozavaptan, which is a vasopressin V2 receptor antagonist. This compound is primarily used as an internal standard for the quantification of mozavaptan in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Mozavaptan itself is an orally bioavailable antagonist of vasopressin V2 receptors and is used in the treatment of conditions like hyponatremia caused by the syndrome of inappropriate antidiuretic hormone secretion .
Preparation Methods
The synthesis of Mozavaptan-d6 involves the incorporation of deuterium atoms into the mozavaptan moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired level of deuteration . Industrial production methods for this compound are similar to those used for other deuterated compounds, focusing on maintaining high purity and consistency in the final product .
Chemical Reactions Analysis
Mozavaptan-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the benzazepine ring, often using halogenating agents or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Mozavaptan-d6 is widely used in scientific research for:
Analytical Chemistry: As an internal standard in GC-MS and LC-MS for the quantification of mozavaptan.
Pharmacokinetics: Studying the pharmacokinetic profiles of mozavaptan and its metabolites.
Drug Development: Investigating the metabolic pathways and interactions of mozavaptan in biological systems.
Medical Research: Exploring the therapeutic potential of mozavaptan in treating conditions like hyponatremia and congestive heart failure.
Mechanism of Action
Mozavaptan-d6 exerts its effects by antagonizing vasopressin V2 receptors, which are located on renal collecting duct cells. By blocking the binding of vasopressin to these receptors, this compound prevents the antidiuretic action of vasopressin, leading to increased urine output and decreased urine osmolality . This mechanism is particularly useful in treating conditions characterized by fluid retention, such as hyponatremia .
Comparison with Similar Compounds
Mozavaptan-d6 is unique due to its deuterated nature, which provides advantages in analytical applications by serving as a stable internal standard. Similar compounds include:
Tolvaptan: Another vasopressin V2 receptor antagonist used in the treatment of hyponatremia and autosomal dominant polycystic kidney disease.
Lixivaptan: A selective vasopressin V2 receptor antagonist with similar therapeutic applications.
Satavaptan: Another V2 receptor antagonist used in clinical research for treating hyponatremia.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific clinical applications .
Properties
Molecular Formula |
C27H29N3O2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[4-[5-[bis(trideuteriomethyl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)/i2D3,3D3 |
InChI Key |
WRNXUQJJCIZICJ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1CCCN(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C |
Origin of Product |
United States |
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